

The Analytical Profile of Ethyl 2-(dimethylamino)acetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-(dimethylamino)acetate

Cat. No.: B1347004

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and characterization of **Ethyl 2-(dimethylamino)acetate**, a key intermediate in various synthetic pathways. This document outlines its physicochemical properties, a common synthetic route, potential impurities, and detailed analytical methodologies for its characterization. The information presented herein is intended to support researchers and professionals in the effective evaluation and utilization of this compound.

Physicochemical Properties

Ethyl 2-(dimethylamino)acetate is a colorless to light yellow liquid. A summary of its key physicochemical properties is presented in Table 1.

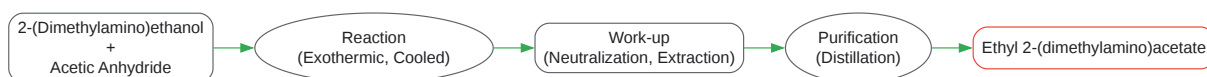
Table 1: Physicochemical Properties of **Ethyl 2-(dimethylamino)acetate**

| Property | Value | Reference(s) |
|---------------------|--|--------------|
| Chemical Formula | C ₆ H ₁₃ NO ₂ | [1][2] |
| Molecular Weight | 131.18 g/mol | [1][2] |
| CAS Number | 33229-89-9 | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 150.5 ± 0.0 °C at 760 mmHg | N/A |
| Density | 0.928 g/cm ³ | [1] |
| Refractive Index | ~1.425 | N/A |
| Purity (Typical) | ≥98.0% (GC) | N/A |
| Purity (High Grade) | 99.70% (GC/HNMR) | [1] |

Synthesis of Ethyl 2-(dimethylamino)acetate

A common and efficient method for the synthesis of **Ethyl 2-(dimethylamino)acetate** involves the esterification of 2-(dimethylamino)ethanol with a suitable acetylating agent, such as acetic anhydride.

Diagram 1: Synthesis Workflow of **Ethyl 2-(dimethylamino)acetate**



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Caption: A typical workflow for the synthesis of **Ethyl 2-(dimethylamino)acetate**.

Potential Impurities

During the synthesis and storage of **Ethyl 2-(dimethylamino)acetate**, several impurities may arise. It is crucial to identify and quantify these to ensure the quality of the final product.

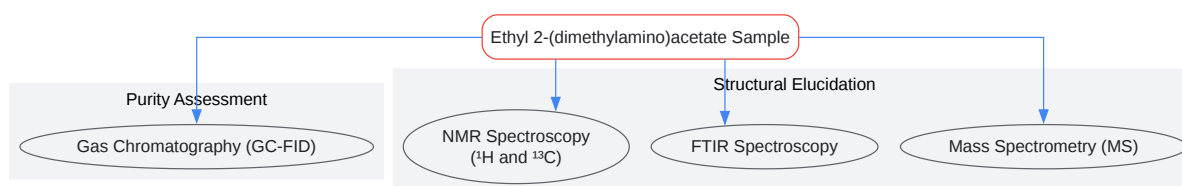
Table 2: Potential Impurities in **Ethyl 2-(dimethylamino)acetate**

| Impurity | Origin |
|--------------------------|--|
| 2-(Dimethylamino)ethanol | Unreacted starting material |
| Acetic Anhydride | Unreacted starting material |
| Acetic Acid | Byproduct of the synthesis |
| Degradation Products | Hydrolysis of the ester linkage can lead to the formation of 2-(dimethylamino)ethanol and acetic acid. |

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is employed to determine the purity and confirm the structure of **Ethyl 2-(dimethylamino)acetate**.

Diagram 2: Analytical Characterization Workflow



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Caption: Workflow for the analytical characterization of the compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

3.1.1. Purity Determination by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a robust method for assessing the purity of **Ethyl 2-(dimethylamino)acetate**.

- Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
- Column: DB-Wax capillary column (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent polar column.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Detector Temperature: 270 °C.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold: 5 minutes at 200 °C.
- Injection Volume: 1 μ L.
- Sample Preparation: Prepare a 1% (v/v) solution of **Ethyl 2-(dimethylamino)acetate** in a suitable solvent such as dichloromethane or ethyl acetate.
- Data Analysis: Purity is determined by the area percent method. The retention time of the main peak should be consistent with a reference standard.

3.1.2. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for confirming the chemical structure of **Ethyl 2-(dimethylamino)acetate**.

- Instrumentation: 400 MHz (or higher) NMR spectrometer.

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[3][4]
- ^1H NMR Acquisition Parameters:
 - Number of scans: 16
 - Relaxation delay: 5 seconds
 - Pulse width: 90°
- ^{13}C NMR Acquisition Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2 seconds
 - Pulse program: Proton-decoupled
- Data Analysis: The chemical shifts, multiplicities, and integrations of the signals should be consistent with the expected structure of **Ethyl 2-(dimethylamino)acetate**.

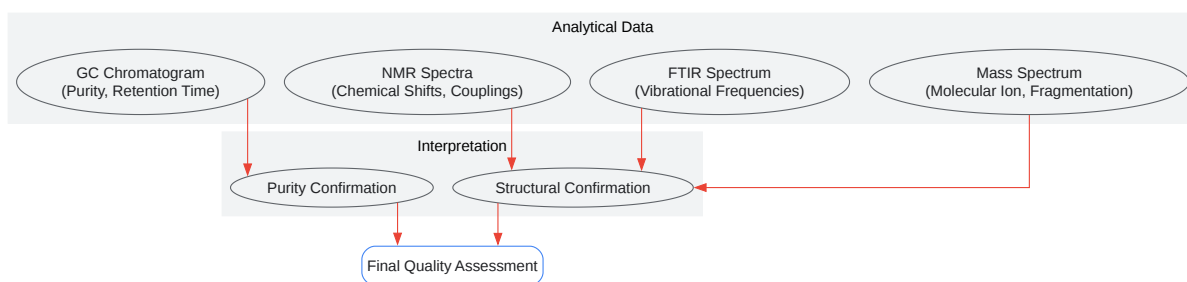
3.1.3. Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. The Attenuated Total Reflectance (ATR) technique is suitable for liquid samples.[5][6]

- Instrumentation: FTIR spectrometer with an ATR accessory.
- Sample Preparation: Place a drop of the neat liquid sample directly onto the ATR crystal.[7]
- Acquisition Parameters:
 - Spectral range: $4000\text{-}400\text{ cm}^{-1}$
 - Resolution: 4 cm^{-1}
 - Number of scans: 16

- **Data Analysis:** The spectrum should be compared with a reference spectrum. Key characteristic peaks include the C=O stretch of the ester and C-N stretching vibrations.

Diagram 3: Logical Relationship of Analytical Data



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Caption: Interrelation of analytical data for final quality assessment.

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